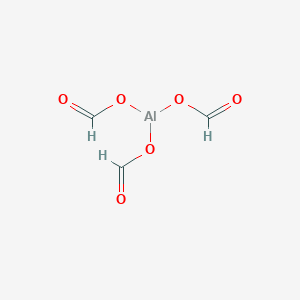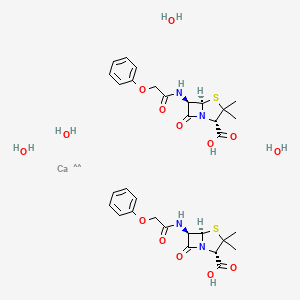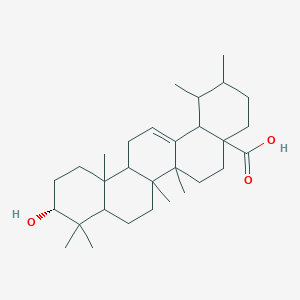![molecular formula C33H40N4O6 B15289024 3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mesobilirubin is a linear tetrapyrrole compound that is structurally related to bilirubin, the yellow-orange pigment found in bile and responsible for the coloration in jaundice. It is a derivative of bilirubin with modifications in its side chains, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
Mesobilirubin can be synthesized using various approaches. One common method involves the “1 + 2 + 1” approach, where two equivalents of a monopyrrole are coupled to a dipyrrylmethane . Another method is the “2 + 2” approach, which involves the self-coupling of two equivalents of a dipyrrinone . These methods require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of mesobilirubin is less common due to its specialized applications. the synthesis methods mentioned above can be scaled up for larger production if needed, with appropriate adjustments to reaction conditions and purification processes.
化学反应分析
Types of Reactions
Mesobilirubin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the propionic acid groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of mesobilirubin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of mesobilirubin depend on the specific reaction conditions. For example, oxidation can lead to the formation of mesobiliverdin, while reduction can yield various reduced forms of mesobilirubin .
科学研究应用
Mesobilirubin has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the properties and reactions of linear tetrapyrroles.
Medicine: Research on mesobilirubin contributes to understanding jaundice and other bilirubin-related disorders.
Industry: Although less common, mesobilirubin can be used in the development of dyes and pigments due to its coloration properties.
作用机制
The mechanism of action of mesobilirubin involves its interactions with various molecular targets and pathways. For instance, it can bind to proteins like human serum albumin, affecting their structure and function . Additionally, mesobilirubin can undergo glucuronidation for hepatobiliary elimination, similar to bilirubin .
相似化合物的比较
Similar Compounds
Bilirubin: The parent compound of mesobilirubin, with similar structural features but different side chains.
Biliverdin: An oxidized form of bilirubin, often studied alongside mesobilirubin.
Urobilinogen: A product of bilirubin metabolism, with distinct chemical properties.
Uniqueness
Mesobilirubin is unique due to its specific structural modifications, which affect its chemical reactivity and biological interactions. Unlike bilirubin, mesobilirubin does not require glucuronidation for elimination and can be excreted intact across the liver into bile .
属性
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKMUMXERBUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
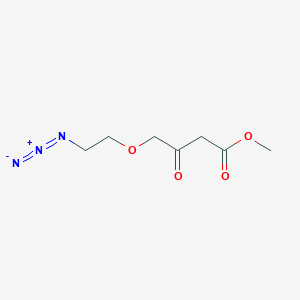
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
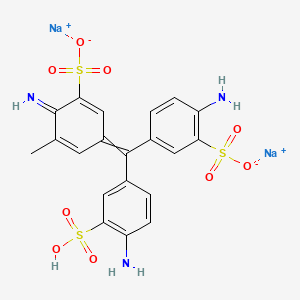
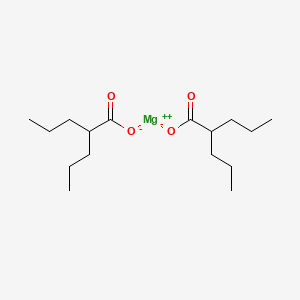
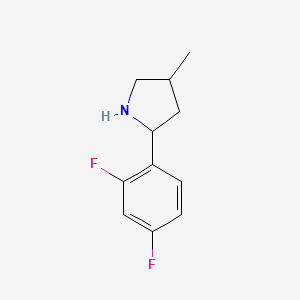
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
